molecular formula C12H19O2PS2 B15473985 O,O-Diethyl S-(1-phenylethyl) phosphorodithioate CAS No. 37602-96-3

O,O-Diethyl S-(1-phenylethyl) phosphorodithioate

Cat. No.: B15473985
CAS No.: 37602-96-3
M. Wt: 290.4 g/mol
InChI Key: FNWMHEUDQQAYNF-UHFFFAOYSA-N
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Description

O,O-Diethyl S-(1-phenylethyl) phosphorodithioate is a chemical compound of significant interest in scientific research, particularly within the field of agrochemistry and toxicology. As an organophosphorus compound, its primary research value lies in its potential to act as an acetylcholinesterase (AChE) inhibitor . AChE is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine, resulting in disrupted neurotransmission . This mechanism is a key area of study for understanding the toxicological profiles of insecticides and developing new pest control agents . Research into this compound may provide valuable insights into the structure-activity relationships of phosphorodithioates, a subclass of organophosphorus insecticides known for requiring metabolic activation to exert their full effect . Furthermore, studies may explore its specificity and potency compared to other related compounds, such as O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothionate (Chlorpyrifos) or O,O-diethyl S-ethylthiomethyl phosphorodithioate (Phorate) . Investigations may also extend to its environmental fate, metabolic pathways, and potential effects on non-target organisms, contributing to a comprehensive risk assessment. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

37602-96-3

Molecular Formula

C12H19O2PS2

Molecular Weight

290.4 g/mol

IUPAC Name

diethoxy-(1-phenylethylsulfanyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H19O2PS2/c1-4-13-15(16,14-5-2)17-11(3)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3

InChI Key

FNWMHEUDQQAYNF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)SC(C)C1=CC=CC=C1

Origin of Product

United States

Biological Activity

O,O-Diethyl S-(1-phenylethyl) phosphorodithioate is an organophosphorus compound known for its applications in agriculture as a pesticide. This article explores its biological activity, focusing on its mechanisms of action, toxicity, and potential health effects based on various studies.

  • Chemical Formula : C10H15O3PS
  • Molecular Weight : 244.26 g/mol
  • CAS Number : 36869-74-4

This compound acts primarily as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors, which can cause various physiological effects.

In Vivo Studies

Research indicates that exposure to this compound can lead to neurotoxic effects. A study conducted on rodents demonstrated significant alterations in behavior and motor functions following acute exposure. The findings highlighted:

  • Increased locomotor activity : Suggesting overstimulation of the nervous system.
  • Neurochemical changes : Elevated levels of acetylcholine in the brain were observed, confirming AChE inhibition.

In Vitro Studies

In vitro studies have shown that this compound exhibits cytotoxicity against various cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)Mechanism of Action
HepG2 (liver cells)15Induction of oxidative stress
SH-SY5Y (neuronal)10AChE inhibition leading to apoptosis
HeLa (cervical)20Disruption of mitochondrial function

Occupational Exposure

A notable case study involving agricultural workers exposed to organophosphates, including this compound, reported symptoms consistent with acute poisoning:

  • Symptoms : Headaches, dizziness, and gastrointestinal distress.
  • Biomarkers : Elevated levels of cholinesterase inhibition were noted, confirming systemic absorption and toxicity.

Environmental Impact

Environmental studies have shown that residues of this compound can persist in soil and water systems, affecting non-target organisms. For instance:

  • Aquatic Toxicity : Fish exposed to sub-lethal concentrations exhibited altered behavior and reduced reproductive success.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Phosphorodithioates differ primarily in their sulfur-bound substituents, which critically influence their biological activity, toxicity, and environmental persistence. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name (IUPAC) Substituent (S-group) Molecular Formula Molecular Weight (g/mol) Primary Use Toxicity (LD₅₀, Oral Rat) References
O,O-Diethyl S-(tert-butylthio)methyl phosphorodithioate (Terbufos) S-[(tert-butylthio)methyl] C₉H₂₁O₂PS₃ 288.4 Insecticide/nematicide 1.6–4.2 mg/kg
O,O-Diethyl S-(ethylthio)methyl phosphorodithioate (Phorate) S-[(ethylthio)methyl] C₇H₁₇O₂PS₃ 260.4 Insecticide 2–4 mg/kg
O,O-Diethyl S-(N-isopropylcarbamoylmethyl) phosphorodithioate (Prothoate) S-[(N-isopropylcarbamoyl)methyl] C₉H₂₀NO₃PS₂ 285.4 Insecticide 5–10 mg/kg
O,O-Diethyl S-((4-oxo-1,2,3-benzotriazin-3-yl)methyl) phosphorodithioate (Azinphos-ethyl) S-[(benzotriazinyl)methyl] C₁₂H₁₆N₃O₃PS₂ 345.4 Insecticide 11–16 mg/kg
Key Observations:
  • This may increase mammalian toxicity but improve insecticidal efficacy .
  • Toxicity Profile : Analogs with carbamoyl groups (e.g., Prothoate) exhibit higher mammalian toxicity (LD₅₀ 5–10 mg/kg) due to enhanced metabolic activation to oxon forms. In contrast, sulfonyl or sulfinyl derivatives (e.g., sulfonylmethyl variants) show reduced toxicity .
  • Environmental Fate : Compounds with bulky substituents (e.g., benzotriazinyl in Azinphos-ethyl) demonstrate longer environmental persistence, raising concerns about bioaccumulation .

Insecticidal Activity and Mechanism

Phosphorodithioates act via acetylcholinesterase inhibition, but activity varies with substituents:

  • Terbufos : Effective against soil-dwelling pests (e.g., corn rootworms) due to high lipophilicity and soil mobility .
  • Phorate: Rapid systemic action in plants but highly toxic to non-target organisms .

Metabolic and Resistance Considerations

  • Metabolic Degradation : Sulfur oxidation (e.g., sulfoxide/sulfone formation) is a key detoxification pathway. Bulky substituents like 1-phenylethyl may slow oxidation, prolonging activity .
  • Resistance : Insects develop resistance via esterase-mediated hydrolysis or glutathione-S-transferase detoxification. Carbamoyl derivatives (e.g., Prothoate) face higher resistance rates compared to sulfonyl variants .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O,O-Diethyl S-(1-phenylethyl) phosphorodithioate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves alkylation of diethyl phosphorodithioate with a phenylethyl-containing reagent under basic conditions (e.g., sodium hydroxide). Temperature control (e.g., 40–60°C) and stoichiometric ratios are critical to maximize yield and minimize side reactions like hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. How does the molecular structure influence its acetylcholinesterase (AChE) inhibition mechanism?

  • Methodological Answer : The phosphorodithioate moiety binds irreversibly to AChE’s catalytic serine, while the 1-phenylethyl group enhances lipophilicity, facilitating blood-brain barrier penetration. Structural analogs with bulkier substituents show reduced activity due to steric hindrance. Computational docking studies (e.g., AutoDock Vina) can validate binding affinities using crystallographic AChE structures (PDB ID 1ACJ) .

Q. What analytical methods are recommended for quantifying this compound in environmental matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column and electron-capture detection is preferred for trace analysis. Sample preparation involves solid-phase extraction (C18 cartridges) and derivatization with pentafluorobenzyl bromide to enhance volatility. Method validation should follow AOAC SMPR 2014.011 guidelines for precision (<10% RSD) and recovery (80–120%) .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) modulate degradation pathways and metabolite toxicity?

  • Methodological Answer : Under alkaline conditions (pH > 8), hydrolysis produces nontoxic diethyl phosphate and 1-phenylethylthiol. At neutral pH, oxidation via hydroxyl radicals (•OH) generates toxic oxon derivatives. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with LC-QTOF-MS can identify degradation products. Ecotoxicity assays (e.g., Daphnia magna LC50) confirm metabolite hazards .

Q. How can contradictions in species-specific toxicity data (e.g., fish vs. algae) be resolved?

  • Methodological Answer : Interspecies variability arises from differences in metabolic enzymes (e.g., cytochrome P450). Use in vitro hepatic microsome assays to compare metabolic rates. For example, rainbow trout microsomes may detoxify the compound faster than zebrafish. Cross-validate with in silico models (ECOSAR) to predict acute/chronic toxicity thresholds .

Q. What computational models predict bioaccumulation and environmental partitioning?

  • Methodological Answer : Quantitative structure-activity relationship (QSAR) models using descriptors like logP (experimental XlogP = 1 ) and topological polar surface area (76.9 Ų ) estimate bioaccumulation potential. EPI Suite’s BIOWIN predicts moderate persistence (t1/2 = 30–60 days in soil). Molecular dynamics simulations (GROMACS) can model membrane permeability in aquatic organisms .

Comparative Analysis of Organophosphates

CompoundKey Structural FeaturesToxicity (LD50, rat oral)Environmental Persistence
This compoundPhenylethyl substituent, dithioate group12 mg/kg Moderate (t1/2 = 45 days)
ChlorpyrifosPyridinyloxy group135 mg/kg High (t1/2 = 90 days)
DimethoateCarbamoyl methyl group250 mg/kg Low (t1/2 = 7 days)

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